molecular formula C15H14N2O2 B3170945 3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid CAS No. 946386-66-9

3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Cat. No.: B3170945
CAS No.: 946386-66-9
M. Wt: 254.28 g/mol
InChI Key: GHFSLYGQJNVNBB-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is an organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dipeptidyl peptidase-IV (DPP-4), which plays a role in glucose metabolism and insulin regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-8,13,16-17H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFSLYGQJNVNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C=CC=C2N1)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 2
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3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 3
3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 4
3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 5
3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 6
3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

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